molecular formula C13H10BrN3S B11596977 2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11596977
M. Wt: 320.21 g/mol
InChI Key: PRJPSNHKFPDYSU-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromophenyl group attached to a methylsulfanyl moiety, which is further connected to an imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine and 3-bromobenzyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. This is achieved by reacting 2,3-diaminopyridine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the imidazo[4,5-b]pyridine core. This is typically achieved by heating the intermediate with acetic anhydride.

    Introduction of Sulfur:

Chemical Reactions Analysis

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazo[4,5-b]pyridine core.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Suzuki-Miyaura Coupling: The bromophenyl group can also participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets. The compound is known to modulate the activity of GABA A receptors, which are involved in the regulation of neurotransmission in the central nervous system. Additionally, it can inhibit the activity of certain enzymes involved in cancer cell metabolism, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H10BrN3S

Molecular Weight

320.21 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3S/c14-10-4-1-3-9(7-10)8-18-13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

PRJPSNHKFPDYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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